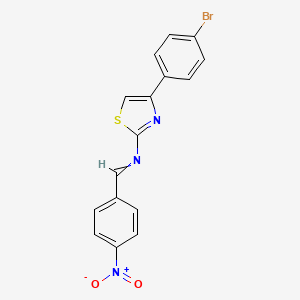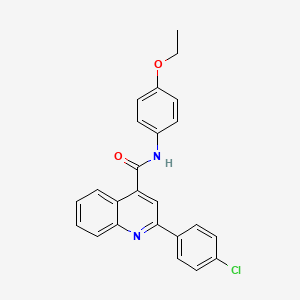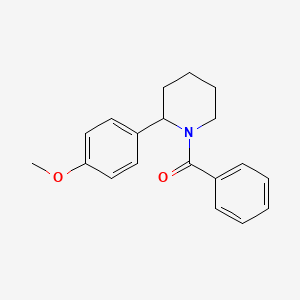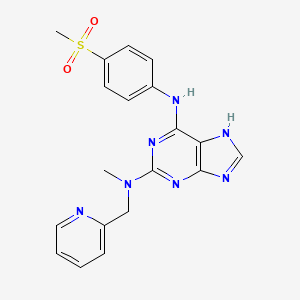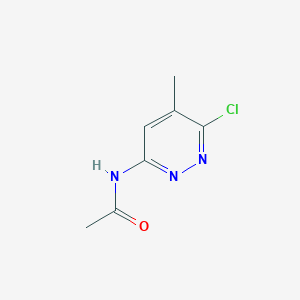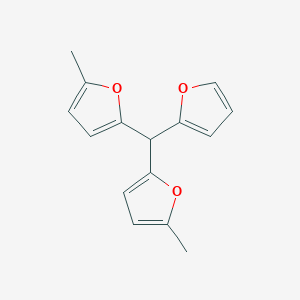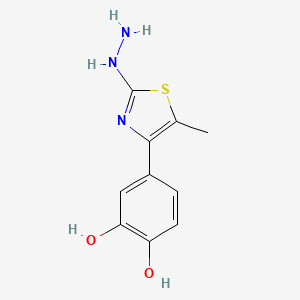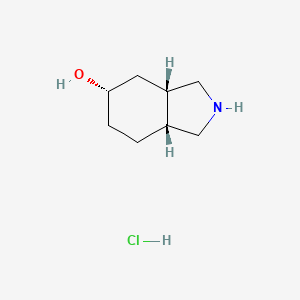
(3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its isoindole core, which is a bicyclic structure containing both a benzene ring and a pyrrole ring. The presence of a hydroxyl group at the 5-position and the hydrochloride salt form further enhance its chemical reactivity and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor, followed by the introduction of the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure consistent quality and efficiency. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the isoindole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce new functional groups onto the isoindole ring, enhancing its chemical diversity.
Applications De Recherche Scientifique
(3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the isoindole core play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindole derivatives: Compounds with similar isoindole cores but different substituents.
Hydroxylated heterocycles: Molecules containing hydroxyl groups attached to various heterocyclic structures.
Uniqueness
(3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride stands out due to its specific stereochemistry and the presence of both a hydroxyl group and a hydrochloride salt. These features contribute to its unique reactivity and solubility, making it a valuable compound for diverse scientific applications.
Propriétés
Formule moléculaire |
C8H16ClNO |
|---|---|
Poids moléculaire |
177.67 g/mol |
Nom IUPAC |
(3aS,5S,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-10H,1-5H2;1H/t6-,7+,8-;/m0./s1 |
Clé InChI |
RQZXEQGQTRITTG-CZEXFEQNSA-N |
SMILES isomérique |
C1C[C@H]2CNC[C@H]2C[C@H]1O.Cl |
SMILES canonique |
C1CC2CNCC2CC1O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B15053895.png)
![Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B15053900.png)
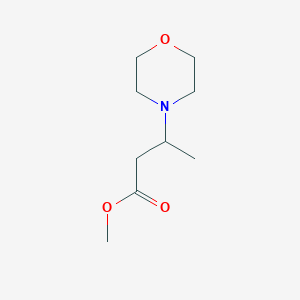

![4-(Thiophen-2-yl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B15053927.png)
![Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15053929.png)
